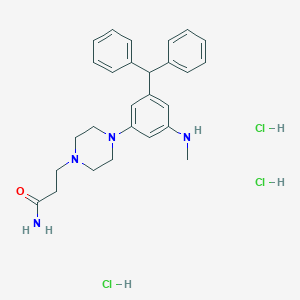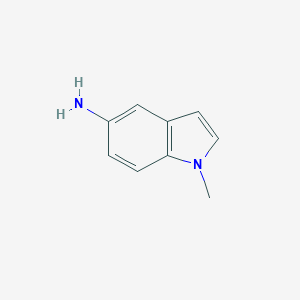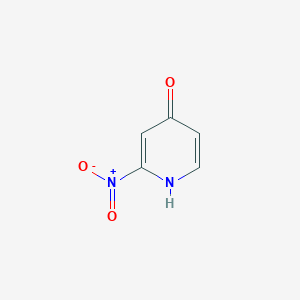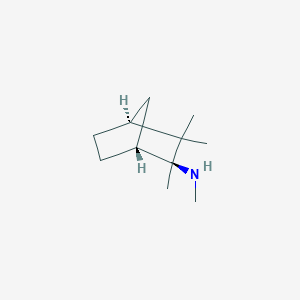
2-(2-Methylanilino)-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylanilino)-3-nitrobenzoic acid, also known as MNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNA is a nitrobenzoic acid derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylanilino)-3-nitrobenzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(2-Methylanilino)-3-nitrobenzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(2-Methylanilino)-3-nitrobenzoic acid has been shown to exhibit anti-inflammatory, analgesic, and anticancer effects in various in vitro and in vivo models. In one study, 2-(2-Methylanilino)-3-nitrobenzoic acid was found to inhibit the production of prostaglandins and reduce inflammation in a mouse model of acute inflammation. In another study, 2-(2-Methylanilino)-3-nitrobenzoic acid was shown to induce apoptosis in human breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Methylanilino)-3-nitrobenzoic acid in lab experiments is its relatively simple synthesis method. 2-(2-Methylanilino)-3-nitrobenzoic acid is also readily available from commercial sources. However, one limitation is that 2-(2-Methylanilino)-3-nitrobenzoic acid has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several potential future directions for research on 2-(2-Methylanilino)-3-nitrobenzoic acid. One area of interest is the development of 2-(2-Methylanilino)-3-nitrobenzoic acid-based materials for use in electronics and optoelectronics. Another area of interest is the investigation of 2-(2-Methylanilino)-3-nitrobenzoic acid as a potential therapeutic agent for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-Methylanilino)-3-nitrobenzoic acid and its potential side effects.
Métodos De Síntesis
2-(2-Methylanilino)-3-nitrobenzoic acid can be synthesized through a multi-step process, starting with the reaction of 2-nitroaniline with methanol and sulfuric acid to produce 2-methoxy-5-nitroaniline. The next step involves the reaction of 2-methoxy-5-nitroaniline with acetic anhydride and concentrated sulfuric acid to produce 2-acetoxy-5-nitroaniline. Finally, the reaction of 2-acetoxy-5-nitroaniline with 2-methylaniline in the presence of sodium acetate and acetic acid yields 2-(2-Methylanilino)-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-(2-Methylanilino)-3-nitrobenzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(2-Methylanilino)-3-nitrobenzoic acid has been investigated for its anti-inflammatory, analgesic, and anticancer properties. In materials science, 2-(2-Methylanilino)-3-nitrobenzoic acid has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In environmental science, 2-(2-Methylanilino)-3-nitrobenzoic acid has been studied for its potential as a fluorescent probe for the detection of heavy metal ions in water.
Propiedades
Número CAS |
106976-04-9 |
|---|---|
Nombre del producto |
2-(2-Methylanilino)-3-nitrobenzoic acid |
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-(2-methylanilino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9-5-2-3-7-11(9)15-13-10(14(17)18)6-4-8-12(13)16(19)20/h2-8,15H,1H3,(H,17,18) |
Clave InChI |
KTFXMQAXKGCLJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Sinónimos |
3-NITRO-2-O-TOLYLAMINO-BENZOIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



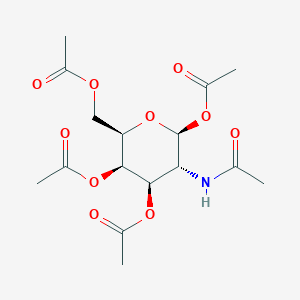


![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)

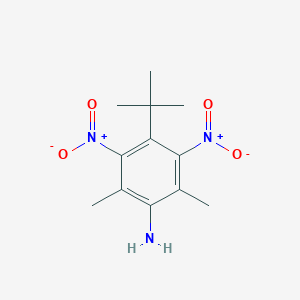
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
